Isometheptene-d3 Maleate Isometheptene-d3 Maleate
Brand Name: Vulcanchem
CAS No.: 1795136-87-6
VCID: VC0128429
InChI: InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i4D3;
SMILES: CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 260.348

Isometheptene-d3 Maleate

CAS No.: 1795136-87-6

Cat. No.: VC0128429

Molecular Formula: C13H23NO4

Molecular Weight: 260.348

* For research use only. Not for human or veterinary use.

Isometheptene-d3 Maleate - 1795136-87-6

Specification

CAS No. 1795136-87-6
Molecular Formula C13H23NO4
Molecular Weight 260.348
IUPAC Name (Z)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine
Standard InChI InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i4D3;
Standard InChI Key RNTSDCLIDWKCPL-YSTCJFTMSA-N
SMILES CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Isometheptene-d3 Maleate is a deuterated form of isometheptene, where three hydrogen atoms in the methyl group attached to the nitrogen have been replaced with deuterium atoms. This strategic labeling creates a compound that behaves nearly identically to isometheptene in most chemical and biological systems but can be distinguished by mass spectrometry.

Basic Chemical Information

ParameterValue
Molecular FormulaC₁₃H₂₀D₃NO₄
Molecular Weight260.34 g/mol
CAS Number1795136-87-6
IUPAC Name(E)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine
PubChem CID162642037

The molecular structure consists of the deuterated isometheptene component combined with maleic acid in a salt formation . The deuteration specifically targets the N-methyl group, resulting in a trideuteriomethyl group (CD₃) bonded to the nitrogen atom .

Physical Properties

Applications in Research and Analysis

Isometheptene-d3 Maleate serves primarily as an internal standard for analytical methods used to quantify isometheptene in various matrices.

Analytical Standards

The compound is specifically intended "for use as an internal standard for the quantification of Isometheptene by GC- or LC-mass spectrometry" . This application capitalizes on the nearly identical chemical behavior of the deuterated and non-deuterated compounds while allowing analytical distinction based on their mass difference.

Advantages in Mass Spectrometry

Deuterium labeling provides several advantages in mass spectrometric analysis:

  • The labeled compound co-elutes or elutes very closely with the analyte of interest during chromatographic separation

  • The mass shift created by deuterium atoms allows for selective detection and discrimination between the analyte and internal standard

  • The compound compensates for variations in sample preparation, injection, and instrument response when used as an internal standard

Relationship to Parent Compound (Isometheptene)

Understanding Isometheptene-d3 Maleate requires knowledge of the parent compound it is derived from.

Isometheptene Overview

Isometheptene is a sympathomimetic amine with vasoconstricting properties. It helps narrow widened blood vessels in the head and is commonly used in the treatment of migraines and tension headaches . Chemically, it is classified as a monounsaturated aliphatic secondary amine .

Pharmacological Action

The parent compound exerts its effects through activation of the sympathetic nervous system via epinephrine and norepinephrine. These neurotransmitters elicit smooth muscle activation leading to vasoconstriction by interacting with cell surface adrenergic receptors . This mechanism explains its therapeutic efficacy in headache conditions characterized by cerebral vasodilation.

Formulations and Combinations

Isometheptene is commonly found as isometheptene mucate in pharmaceutical preparations. It has been used in combination products such as Amidrine, where it is formulated alongside paracetamol and dichloralphenazone for enhanced therapeutic effect in managing headaches .

Analytical Methods for Detection and Quantification

Mass Spectrometry Applications

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for the detection and quantification of isometheptene, with Isometheptene-d3 Maleate serving as the internal standard . These techniques allow for sensitive and specific detection of both the deuterated standard and the non-deuterated analyte.

Sample Preparation

For analysis of isometheptene in biological samples, alkaline extraction with organic solvents has been employed, as indicated by studies on the parent compound . This preparation method would likely be applicable when using Isometheptene-d3 Maleate as an internal standard.

SupplierCatalog NumberSpecification
PharmaffiliatesPA STI 053870Reference standard
HexonsynthHXO-06685Stable isotope for analysis

These commercial products are marketed specifically for analytical applications, particularly as internal standards for the quantification of isometheptene in various matrices .

Research Applications and Future Directions

Doping Control Analysis

One significant application area involves doping control analysis, where isometheptene metabolism has been studied in relation to heptaminol detection. Since a minor metabolite of isometheptene can be converted to heptaminol in vitro under specific conditions, this relationship has implications for sports doping control protocols .

Migraine Research

Given that the parent compound is used in migraine treatment, Isometheptene-d3 Maleate may play a role in migraine research by supporting analytical methods to quantify drug concentrations in pharmacokinetic and clinical studies. This could contribute to improved understanding of dosing requirements and therapeutic efficacy in headache treatment protocols.

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